molecular formula C13H19Cl3N4O2 B12975363 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12975363
M. Wt: 369.7 g/mol
InChI Key: AMZLOQICBNFSHA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a dichloropyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group is introduced through a protection-deprotection strategy, which helps in stabilizing the intermediate compounds during the synthesis process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The unique combination of the tert-butyl group, dichloropyrimidine moiety, and piperazine ring in tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19Cl3N4O2

Molecular Weight

369.7 g/mol

IUPAC Name

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H18Cl2N4O2.ClH/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10;/h8H,4-7H2,1-3H3;1H

InChI Key

AMZLOQICBNFSHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl.Cl

Origin of Product

United States

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